

Preserving Nucleic Acid Integrity: Application and Protocols for CTAB-Based Buffers

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Compound of Interest

Compound Name: Cetrimonium

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Introduction

The isolation of high-quality, intact nucleic acids is a critical prerequisite for a wide array of molecular biology applications, from PCR and qPCR to next-generation sequencing and gene expression analysis. For many biological samples, particularly those from plants, fungi, and certain bacteria, the presence of polysaccharides, polyphenols, and other secondary metabolites poses a significant challenge to obtaining pure and undegraded DNA and RNA. The Cetyltrimethylammonium bromide (CTAB)-based extraction method is a robust and widely adopted technique designed to overcome these challenges.

CTAB is a cationic detergent that effectively lyses cell membranes and forms complexes with proteins and polysaccharides, facilitating their removal.^[1] In a high-salt buffer, CTAB precipitates these contaminants, while nucleic acids remain in solution. Subsequent purification steps then yield high-purity DNA or RNA. This document provides detailed protocols for the preparation and use of CTAB-based buffers for the preservation and extraction of nucleic acids from challenging sample types.

Core Principles of the CTAB Method

The success of the CTAB method hinges on the specific roles of its key components, which work in concert to lyse cells, inactivate nucleases, and remove inhibitors.

- CTAB (Cetyltrimethylammonium bromide): A cationic detergent that solubilizes cell membranes and, in high-salt conditions, precipitates polysaccharides and some proteins.[\[1\]](#)
- High Salt Concentration (e.g., 1.4 M NaCl): Increases the solubility of nucleic acids while decreasing the solubility of polysaccharides, allowing for their differential precipitation by CTAB.[\[1\]](#)
- Tris-HCl: A buffering agent that maintains a stable pH (typically around 8.0) to ensure the stability of nucleic acids and the optimal activity of enzymes used in the process.[\[2\]](#)
- EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters divalent cations like Mg^{2+} , which are essential cofactors for DNases and RNases, thereby inactivating these enzymes and protecting the nucleic acids from degradation.[\[3\]](#)
- β -Mercaptoethanol: A strong reducing agent that denatures proteins by breaking disulfide bonds and helps to inhibit the oxidation of polyphenols, which can otherwise bind to and damage nucleic acids.[\[3\]](#)
- Polyvinylpyrrolidone (PVP): A polymer that binds to polyphenolic compounds, preventing them from interacting with and co-precipitating with nucleic acids.[\[1\]](#)

Data Presentation: Nucleic Acid Yield and Purity

The following tables summarize quantitative data from studies utilizing CTAB-based extraction methods on various sample types. These results highlight the efficacy of the method in producing high yields of pure nucleic acids suitable for downstream applications.

Table 1: RNA Yield and Quality from Various Plant Species using a Modified CTAB Method

Plant Species	RNA Yield (µg/ µl)	A260/A280 Ratio	A260/A230 Ratio	RNA Integrity Number (RIN)
Woody Plant Species (Average of 17)	2.37 - 91.33	1.77 - 2.13	1.81 - 2.22	7.1 - 8.1
Herbaceous Plant Species (Average of 2)	Not specified separately	1.77 - 2.13	1.81 - 2.22	7.1 - 8.1

Data adapted from a study demonstrating a modified CTAB method for RNA extraction from plants rich in secondary metabolites.[4]

Table 2: Comparison of DNA Yield and Purity from Green Seaweeds using Different Extraction Methods

Green Seaweed Species	Optimized CTAB DNA Yield (ng/µL)	Conventional CTAB DNA Yield (ng/µL)	Optimized CTAB A260/A280	Optimized CTAB A260/A230
Species 1	24.1	22.2	~1.8	~2.1
Species 2	25.4	22.4	~1.8	~2.1
Species 3	33.5	28.4	~1.8	~2.1
Species 4	50.1	43.8	~1.8	~2.1

Data from a study comparing an optimized CTAB protocol with a conventional CTAB method for DNA extraction from green seaweeds.[5] A ratio of ~1.8 for A260/A280 is generally accepted as "pure" for DNA.[6] Expected A260/A230 values for pure nucleic acid are commonly in the range of 2.0-2.2.[6]

Experimental Protocols

Protocol 1: High-Quality Genomic DNA Extraction from Plant Tissue

This protocol is adapted from established CTAB-based methods and is suitable for a wide range of plant species.[\[1\]](#)[\[7\]](#)

Materials and Reagents:

- CTAB Extraction Buffer (see preparation below)
- 2-Mercaptoethanol
- Polyvinylpyrrolidone (PVP) (optional, but recommended for tissues high in phenolics)
- Chloroform:Isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- RNase A (10 mg/ml)
- Liquid nitrogen
- Mortar and pestle
- Microcentrifuge tubes (1.5 ml or 2.0 ml)
- Microcentrifuge
- Water bath or heating block

CTAB Extraction Buffer Preparation (100 ml):

- 2.0 g CTAB (2% w/v)
- 8.18 g NaCl (1.4 M)
- 2.0 ml 1 M Tris-HCl, pH 8.0 (20 mM)

- 0.4 ml 0.5 M EDTA, pH 8.0 (2 mM)
- Add ddH₂O to 100 ml and autoclave.
- Just before use, add 0.2 ml of β -mercaptoethanol (0.2% v/v) and, if needed, 1.0 g of PVP (1% w/v) to the required volume of buffer.

Procedure:

- **Sample Preparation:** Freeze 100-200 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
- **Lysis:** Transfer the powdered tissue to a 2.0 ml microcentrifuge tube. Immediately add 1 ml of pre-warmed (65°C) CTAB Extraction Buffer (with β -mercaptoethanol and PVP). Vortex vigorously to mix.
- **Incubation:** Incubate the lysate at 65°C for 60 minutes in a water bath or heating block. Invert the tube periodically to ensure thorough mixing.
- **Chloroform Extraction:** Add an equal volume (1 ml) of chloroform:isoamyl alcohol (24:1). Mix gently by inversion for 5-10 minutes to form an emulsion.
- **Phase Separation:** Centrifuge at 12,000 x g for 10 minutes at room temperature. This will separate the mixture into two phases.
- **Aqueous Phase Transfer:** Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interface and the lower organic phase.
- **DNA Precipitation:** Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a stringy white precipitate of DNA is visible.
- **DNA Pelleting:** Incubate at -20°C for at least 30 minutes (or overnight for higher yield). Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
- **Washing:** Carefully discard the supernatant. Wash the DNA pellet with 1 ml of ice-cold 70% ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C.

- **Drying:** Discard the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve.
- **Resuspension:** Resuspend the DNA pellet in 50-100 µl of TE Buffer. To aid dissolution, incubate at 55°C for 10-15 minutes.
- **RNase Treatment (Optional):** To remove contaminating RNA, add 1 µl of RNase A (10 mg/ml) and incubate at 37°C for 30 minutes.
- **Storage:** Store the purified DNA at -20°C.

Protocol 2: Total RNA Extraction from Plant Tissue

This protocol is a modification of the CTAB method optimized for RNA isolation. It is crucial to maintain an RNase-free environment throughout the procedure.

Materials and Reagents:

- All materials from Protocol 1, treated with DEPC-water or certified RNase-free.
- CTAB Extraction Buffer for RNA (see preparation below)
- Lithium Chloride (LiCl) solution (8 M, sterile)

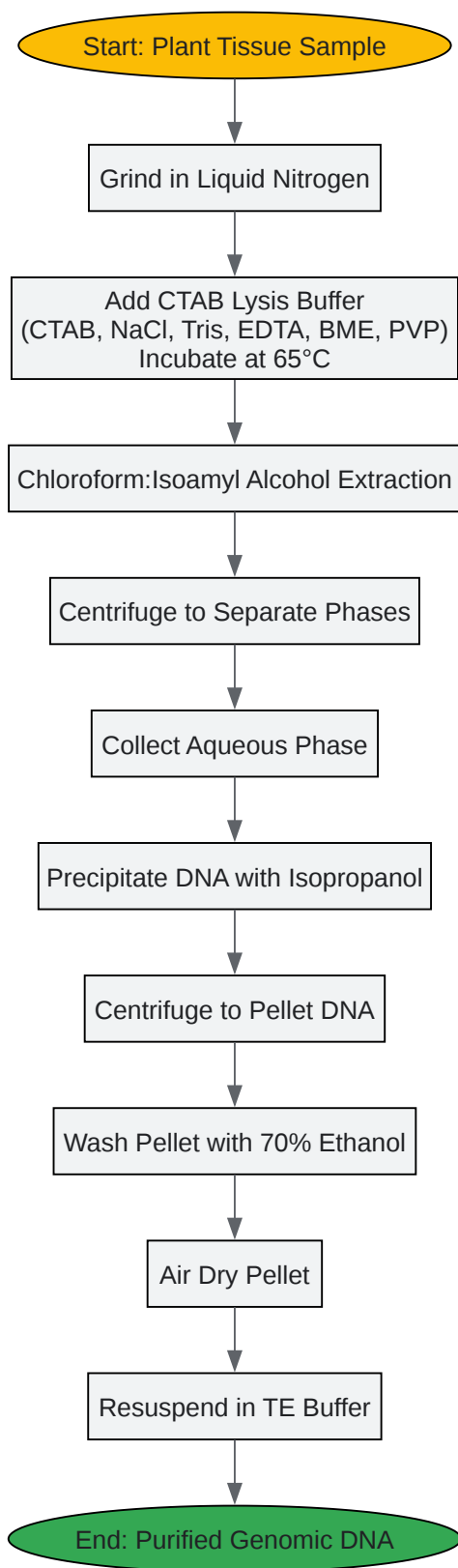
CTAB Extraction Buffer for RNA Preparation (100 ml):

- 2.0 g CTAB (2% w/v)
- 11.69 g NaCl (2.0 M)
- 10.0 ml 1 M Tris-HCl, pH 8.0 (100 mM)
- 2.0 ml 0.5 M EDTA, pH 8.0 (10 mM)
- Add DEPC-treated ddH₂O to 100 ml and autoclave.
- Just before use, add 2.0 ml of β-mercaptoethanol (2% v/v).

Procedure:

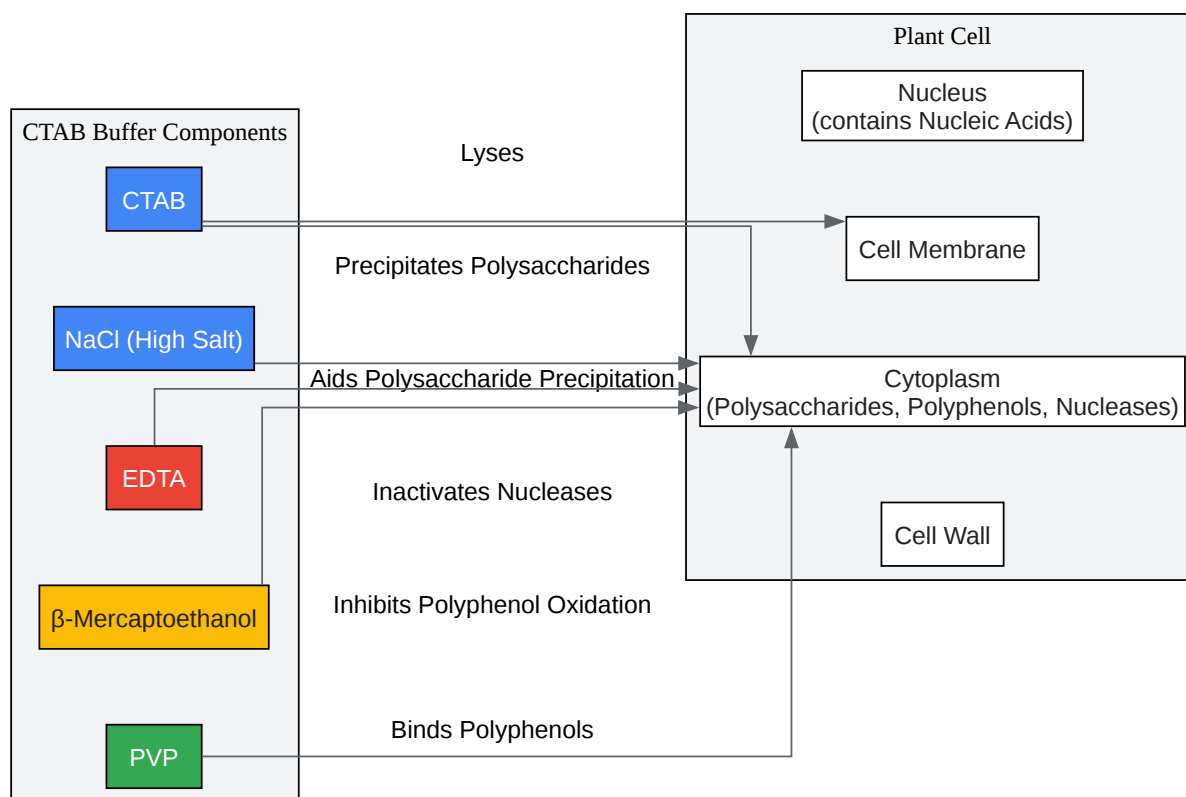
- **Sample Preparation and Lysis:** Follow steps 1 and 2 of the DNA extraction protocol, using the RNA extraction buffer.
- **Incubation:** Incubate at 65°C for 10-15 minutes.
- **Chloroform Extraction:** Perform two rounds of chloroform:isoamyl alcohol extraction (steps 4-6 of the DNA protocol).
- **RNA Precipitation:** To the final aqueous phase, add 0.25 volumes of 8 M LiCl. Mix well and incubate at -20°C for at least 2 hours (or overnight).
- **RNA Pelleting:** Centrifuge at 12,000 x g for 20 minutes at 4°C.
- **Washing:** Discard the supernatant and wash the pellet with 1 ml of ice-cold 70% ethanol. Centrifuge at 10,000 x g for 5 minutes at 4°C.
- **Drying:** Air-dry the RNA pellet for 5-10 minutes.
- **Resuspension:** Dissolve the pellet in 30-50 µl of RNase-free water.
- **Storage:** Store the purified RNA at -80°C.

Visualizations



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Caption: Workflow for Genomic DNA Extraction using the CTAB Method.



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